Hydroxynybomycin
Description
This compound has been reported in Streptomyces with data available.
structure
Properties
CAS No. |
63582-81-0 |
|---|---|
Molecular Formula |
C16H14N2O5 |
Molecular Weight |
314.29 g/mol |
IUPAC Name |
6,10-bis(hydroxymethyl)-3-methyl-15-oxa-3,13-diazatetracyclo[7.6.1.02,7.013,16]hexadeca-1,5,7,9(16),10-pentaene-4,12-dione |
InChI |
InChI=1S/C16H14N2O5/c1-17-12(21)2-8(5-19)10-4-11-9(6-20)3-13(22)18-7-23-16(14(10)17)15(11)18/h2-4,19-20H,5-7H2,1H3 |
InChI Key |
WXMRZNWYFCXOTR-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C=C(C2=CC3=C4C(=C21)OCN4C(=O)C=C3CO)CO |
Synonyms |
hydroxynybomycin |
Origin of Product |
United States |
Foundational & Exploratory
Hydroxynybomycin: A Technical Guide to Its Discovery, Isolation, and Characterization from Streptomyces
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Hydroxynybomycin is a fascinating member of the pyridoquinolinedione-based nybomycin family of antibiotics, originally isolated from Streptomyces sp. D57.[1] These compounds have garnered significant interest due to their unique "reverse antibiotic" activity, demonstrating potency against fluoroquinolone-resistant bacteria while often being inactive against their susceptible counterparts. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound and its closely related analogs. Due to the limited availability of detailed public data on this compound itself, this guide leverages the more extensive research on nybomycin as a representative model for experimental protocols and data presentation. This document outlines detailed methodologies for the fermentation of the producing Streptomyces strains, the extraction and purification of the active compounds, and the analytical techniques employed for their structural elucidation. All quantitative data is presented in structured tables for clarity and comparative analysis. Furthermore, key experimental workflows and the proposed biosynthetic pathway are visualized using Graphviz diagrams to facilitate a deeper understanding of the underlying processes.
The Producing Organism: Streptomyces
Streptomyces is a genus of Gram-positive, filamentous bacteria renowned for its prolific production of a wide array of secondary metabolites, including a majority of the clinically used antibiotics. These soil-dwelling microorganisms undergo complex life cycles, and their secondary metabolism is often triggered by specific environmental cues and nutritional conditions. The production of this compound and other nybomycin analogs is a testament to the diverse biosynthetic capabilities of this genus. The isolation of novel Streptomyces strains from unique ecological niches continues to be a promising avenue for the discovery of new bioactive compounds.
Experimental Protocols
The following sections detail the generalized experimental protocols for the production, isolation, and characterization of nybomycin-class antibiotics, which are adaptable for this compound.
Fermentation of Producing Streptomyces Strain
Successful production of this compound relies on the optimized fermentation of the producing Streptomyces strain. The following is a general protocol that can be adapted and optimized for specific strains.
3.1.1 Media and Culture Conditions
-
Seed Culture Medium (TSB): Tryptic Soy Broth is commonly used for the initial growth of Streptomyces.
-
Production Medium (DNPM): A defined medium, such as DNPM, is often employed for large-scale fermentation to ensure reproducibility. The composition of a typical production medium is detailed in Table 1.
-
Incubation Conditions: Cultures are typically incubated at 28-30°C with agitation (e.g., 200-250 rpm) to ensure adequate aeration.
Table 1: Example of a Fermentation Medium for Nybomycin Production
| Component | Concentration (g/L) |
| Soluble Starch | 70 |
| Peanut Meal | 28 |
| Yeast Extract | 6 |
| (NH₄)₂SO₄ | 6 |
| Glucose | 20 |
| Corn Steep Liquor | 2.5 |
| Peptone | 9 |
| Soybean Meal | 5 |
| NaCl | 4.5 |
| Soybean Oil | 3 |
| pH | 6.8-7.3 |
3.1.2 Fermentation Procedure
-
Inoculation: A well-sporulated culture of the Streptomyces strain is used to inoculate a seed culture flask containing TSB medium. The seed culture is incubated for 1-2 days.
-
Scale-Up: A small volume of the seed culture is then used to inoculate larger production flasks or a bioreactor containing the production medium.
-
Fermentation: The production culture is incubated for 7-14 days. The progress of the fermentation can be monitored by measuring biomass, pH, and the production of the target compound through analytical techniques like HPLC.
-
Harvesting: After the optimal fermentation time, the culture broth is harvested for extraction.
Extraction and Purification of this compound
The purification of this compound from the fermentation broth is a multi-step process designed to isolate the compound of interest from a complex mixture of other metabolites.
3.2.1 Extraction
-
Centrifugation/Filtration: The fermentation broth is first centrifuged or filtered to separate the mycelium from the supernatant.
-
Solvent Extraction: The supernatant is then extracted with an organic solvent, typically ethyl acetate, to partition the desired compound into the organic phase. This process is usually repeated multiple times to maximize the yield.
-
Concentration: The combined organic extracts are concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
3.2.2 Chromatographic Purification
A series of chromatographic techniques are employed to purify this compound from the crude extract.
-
Silica Gel Chromatography: The crude extract is first subjected to column chromatography on silica gel. A gradient of solvents with increasing polarity (e.g., hexane, dichloromethane, ethyl acetate, and methanol) is used to elute the compounds. Fractions are collected and analyzed (e.g., by TLC or HPLC) to identify those containing the target compound.
-
Size-Exclusion Chromatography: Fractions enriched with this compound are then further purified using size-exclusion chromatography, often with a Sephadex LH-20 column and methanol as the mobile phase. This step separates compounds based on their molecular size.
-
High-Performance Liquid Chromatography (HPLC): The final purification step typically involves reversed-phase HPLC. A C18 column is commonly used with a gradient of water and acetonitrile (often with a small amount of an acid like TFA) as the mobile phase.
Table 2: Illustrative Purification Table for a Nybomycin Analog
| Purification Step | Total Protein (mg) | Total Activity (Units) | Specific Activity (Units/mg) | Yield (%) | Purification Fold |
| Crude Extract | 5000 | 10000 | 2 | 100 | 1 |
| Ethyl Acetate Extraction | 1500 | 9500 | 6.3 | 95 | 3.2 |
| Silica Gel Chromatography | 200 | 7000 | 35 | 70 | 17.5 |
| Sephadex LH-20 | 50 | 6000 | 120 | 60 | 60 |
| Reversed-Phase HPLC | 10 | 5500 | 550 | 55 | 275 |
Note: The values in this table are hypothetical and for illustrative purposes only.
Structure Elucidation and Characterization
The definitive structure of this compound and its analogs is determined using a combination of spectroscopic techniques.
Spectroscopic Data
4.1.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 3: ¹H and ¹³C NMR Spectroscopic Data of Nybomycin B in CF₃COOD
| Position | δC (ppm) | δH (ppm, mult., J in Hz) |
| 2 | 162.5 | |
| 3 | 120.1 | 7.47, s |
| 4 | 145.2 | |
| 4a | 128.9 | |
| 5 | 119.8 | 7.63, d, 8.8 |
| 5a | 136.1 | |
| 6 | 139.2 | |
| 7 | 125.4 | 7.82, d, 8.8 |
| 8 | 160.7 | |
| 9 | 134.5 | |
| 9a | 121.3 | |
| 10a | 130.1 | |
| 11 | 28.1 | 3.65, s |
| 12 | 169.0 | |
| 13 | 18.2 | 2.89, s |
Data from J. Nat. Prod. 2020, 83, 2, 434–440.[2]
4.1.2 Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the compound. Fragmentation patterns observed in tandem MS/MS experiments provide valuable information about the connectivity of the molecule.
Table 4: Mass Spectrometry Data for Nybomycin Analogs
| Compound | Molecular Formula | Calculated Mass | Observed Mass [M+H]⁺ |
| Nybomycin B | C₁₇H₁₂N₂O₅ | 324.0746 | 324.0741 |
| Nybomycin C | C₁₆H₁₀N₂O₄ | 294.0641 | 294.0635 |
| Nybomycin D | C₁₇H₁₄N₂O₄ | 310.0954 | 310.0948 |
Data from J. Nat. Prod. 2020, 83, 2, 434–440.[2]
Biological Activity
The biological activity of this compound and its analogs is a key aspect of their characterization. The minimum inhibitory concentration (MIC) is a standard measure of the potency of an antibiotic against a particular microorganism.
Table 5: Minimum Inhibitory Concentration (MIC) of Nybomycin Analogs (in µg/mL)
| Compound | Staphylococcus aureus | Bacillus subtilis | Escherichia coli |
| Nybomycin D | 12.5 | 6.25 | >50 |
| Deoxynyboquinone | 6.25 | 3.13 | >50 |
Data from J. Nat. Prod. 2020, 83, 2, 434–440.[2]
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow from the cultivation of the Streptomyces strain to the isolation and characterization of the final pure compound.
Caption: Overall experimental workflow.
Proposed Biosynthetic Pathway of Nybomycin
The biosynthesis of the nybomycin core is believed to originate from the shikimate pathway. The following diagram illustrates the proposed biosynthetic route leading to the formation of nybomycin.
Caption: Proposed nybomycin biosynthesis.
Conclusion
This compound, as part of the nybomycin family, represents a class of antibiotics with a novel mode of action that holds promise for combating antimicrobial resistance. This technical guide has provided a comprehensive framework for the discovery, isolation, and characterization of these compounds from their natural producers, Streptomyces. While specific quantitative data for this compound remains to be fully disclosed in the public domain, the detailed protocols and data for the closely related nybomycin serve as a valuable blueprint for researchers in the field. The methodologies and visualizations presented herein are intended to support and guide future research and development efforts aimed at harnessing the therapeutic potential of this unique class of natural products. Further investigation into the signaling pathways that regulate the biosynthesis of this compound and the optimization of fermentation processes will be crucial for enhancing production yields and facilitating its potential clinical development.
References
An In-depth Technical Guide to the Hydroxynybomycin Biosynthetic Gene Cluster
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the hydroxynybomycin biosynthetic gene cluster (BGC), offering insights into its genetic organization, the functions of its constituent genes, and the metabolic pathways leading to the production of the novel antibiotic, this compound. This document is intended to serve as a core resource for researchers, scientists, and drug development professionals engaged in the discovery and development of new antimicrobial agents.
Introduction to this compound
This compound, a member of the nybomycin family of antibiotics, has garnered significant interest due to its unique bioactivity. Nybomycin and its derivatives exhibit potent activity against quinolone-resistant bacteria, a critical threat in clinical settings. Understanding the biosynthesis of these compounds is paramount for their future development and optimization through synthetic biology and metabolic engineering approaches. The this compound BGC was identified and characterized through heterologous expression, revealing a fascinating pathway with potential for generating novel analogs.[1][2]
The this compound Biosynthetic Gene Cluster
The this compound BGC, identified from Streptomyces albus subsp. chlorinus NRRL B-24108, is a contiguous stretch of genes responsible for the synthesis of the this compound scaffold and its subsequent modifications.[1][2] The cluster's genetic organization and the proposed functions of the encoded enzymes have been elucidated through bioinformatic analysis and homology to other known biosynthetic pathways, particularly that of streptonigrin.
Gene Organization and Proposed Functions
The following table summarizes the genes within the this compound BGC and their putative functions, based on homology and experimental evidence.
| Gene | Proposed Function | Homology to Streptonigrin Biosynthesis |
| nybA | Putative 3-carboxy-cis,cis-muconate cycloisomerase | StnL |
| nybB | Putative aminotransferase | StnK |
| nybC | Putative dehydrogenase | StnD |
| nybD | Putative O-methyltransferase | StnM |
| nybE | Putative monooxygenase | StnP |
| nybF | 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase | StnI |
| nybG | Putative chorismate synthase | - |
| nybH | Putative anthranilate synthase component II | - |
| nybI | Putative isochorismatase | - |
| nybJ | Putative 2,3-dihydro-2,3-dihydroxybenzoate dehydrogenase | - |
| nybK | Putative acyl-CoA N-acyltransferase | - |
| nybL | Putative ABC transporter ATP-binding protein | - |
| nybM | Putative ABC transporter permease | - |
| nybN | Putative non-ribosomal peptide synthetase (NRPS) | - |
| nybO | Putative thioesterase | - |
| nybP | Putative acyl carrier protein (ACP) | - |
| nybQ | Putative beta-ketoacyl-ACP synthase | - |
| nybR | Putative oxidoreductase | - |
| nybS | Putative hydroxylase | - |
| nybT | Putative tailoring enzyme | - |
| nybU | Putative tailoring enzyme | - |
| nybV | Putative tailoring enzyme | - |
| nybW | Putative transcriptional repressor | - |
| nybX | Putative transcriptional repressor | - |
| nybY | Putative transporter | - |
| nybZ | Putative transcriptional regulator | - |
This compound Biosynthetic Pathway
The proposed biosynthetic pathway for this compound commences with precursors from primary metabolism, specifically from the shikimate pathway.
Caption: Proposed biosynthetic pathway of this compound.
The initial steps involve the condensation of erythrose-4-phosphate and phosphoenolpyruvate to form 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP), catalyzed by the DAHP synthase NybF. A series of enzymatic reactions, including those catalyzed by chorismate synthase (NybG), then lead to the formation of the core this compound scaffold. This scaffold is subsequently modified by a series of tailoring enzymes, including methyltransferases, monooxygenases, and hydroxylases, to yield the final this compound product.
Quantitative Data on this compound Production
Metabolic engineering strategies have been successfully employed to enhance the production of nybomycin. The following table summarizes the production titers achieved in various engineered strains of Streptomyces explomaris.
| Strain Designation | Genetic Modification | Nybomycin Titer (mg/L) | Fold Increase |
| Wild-type | Heterologous expression of the nyb gene cluster | ~1.0 | - |
| NYB-1 | Deletion of repressors nybW and nybX | ~25 | 25x |
| NYB-3B | NYB-1 with overexpression of zwf2 and nybF | 57 | 57x |
Data sourced from Shu et al. (2025).[3]
Experimental Protocols
This section provides detailed methodologies for key experiments involved in the analysis of the this compound BGC.
Heterologous Expression of the this compound BGC in Streptomyces albus
This protocol is adapted from the work of Rodríguez Estévez et al. (2018).[1][2]
Objective: To express the this compound BGC in a heterologous host to confirm its role in antibiotic production.
Materials:
-
Streptomyces albus subsp. chlorinus NRRL B-24108 genomic DNA
-
pCRISPomyces-2 vector
-
Streptomyces albus Del14 (heterologous host)
-
Appropriate antibiotics for selection
-
Standard molecular biology reagents and equipment
Workflow:
Caption: Workflow for heterologous expression of the nyb BGC.
Procedure:
-
Genomic DNA Isolation: Isolate high-quality genomic DNA from S. albus subsp. chlorinus NRRL B-24108 using a standard bacterial genomic DNA isolation kit.
-
BGC Cloning: Clone the entire this compound BGC into a suitable bacterial artificial chromosome (BAC) vector. This can be achieved through standard restriction enzyme digestion and ligation or through more advanced techniques like Gibson Assembly.
-
Transformation into E. coli: Transform the BAC construct into a suitable E. coli strain for propagation and verification.
-
Conjugation into S. albus Del14: Transfer the BAC containing the nyb BGC from E. coli to the heterologous host S. albus Del14 via intergeneric conjugation.
-
Cultivation and Production: Culture the recombinant S. albus Del14 strain under conditions conducive to secondary metabolite production.
-
Metabolite Extraction and Analysis: Extract the secondary metabolites from the culture broth and mycelium using an appropriate organic solvent (e.g., ethyl acetate). Analyze the extracts by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) to detect the production of this compound.
Gene Knockout in Streptomyces using CRISPR-Cas9
This protocol provides a general framework for gene knockout in Streptomyces, which can be specifically adapted for targeting genes within the this compound BGC.
Objective: To create targeted gene deletions within the this compound BGC to investigate the function of individual genes.
Materials:
-
pCRISPomyces-2 plasmid
-
sgRNA design software
-
Streptomyces strain containing the this compound BGC
-
Oligonucleotides for sgRNA and homology arms
-
Standard molecular biology reagents and equipment
Workflow:
Caption: Workflow for CRISPR-Cas9 mediated gene knockout.
Procedure:
-
sgRNA Design: Design a specific single-guide RNA (sgRNA) targeting the gene to be deleted using a suitable online tool.
-
Plasmid Construction: Synthesize oligonucleotides for the sgRNA and homology arms flanking the target gene. Clone these into the pCRISPomyces-2 vector.
-
Transformation and Conjugation: Transform the final construct into E. coli and then transfer it to the target Streptomyces strain via conjugation.
-
Selection of Mutants: Select for colonies that have undergone the desired double-crossover homologous recombination event, resulting in the deletion of the target gene.
-
Verification: Verify the gene knockout by colony PCR and subsequent sequencing of the PCR product.
Enzymatic Assay for DAHP Synthase (NybF)
This protocol is a standard method for assaying the activity of DAHP synthase.
Objective: To measure the enzymatic activity of NybF.
Principle: The assay measures the formation of DAHP from its substrates, phosphoenolpyruvate (PEP) and erythrose-4-phosphate (E4P). The DAHP product is then quantified colorimetrically.
Materials:
-
Purified NybF enzyme
-
Phosphoenolpyruvate (PEP)
-
Erythrose-4-phosphate (E4P)
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Periodic acid solution
-
Sodium arsenite solution
-
Thiobarbituric acid solution
-
Spectrophotometer
Procedure:
-
Reaction Setup: Prepare a reaction mixture containing the reaction buffer, PEP, and E4P.
-
Enzyme Addition: Initiate the reaction by adding the purified NybF enzyme. Incubate at the optimal temperature for the enzyme (e.g., 30°C).
-
Reaction Termination: Stop the reaction at various time points by adding trichloroacetic acid.
-
Colorimetric Detection: a. Add periodic acid to oxidize the DAHP. b. Add sodium arsenite to quench the excess periodate. c. Add thiobarbituric acid and heat the mixture to develop a colored product.
-
Measurement: Measure the absorbance of the colored product at 549 nm.
-
Calculation: Calculate the amount of DAHP produced using a standard curve.
Conclusion
The analysis of the this compound biosynthetic gene cluster provides a foundation for understanding the intricate enzymatic machinery responsible for the production of this promising antibiotic. The successful heterologous expression and subsequent metabolic engineering efforts have demonstrated the potential for significantly increasing production titers. The detailed experimental protocols provided in this guide offer a practical framework for researchers to further investigate this fascinating biosynthetic pathway, with the ultimate goal of developing novel and effective antibacterial agents to combat the growing threat of antibiotic resistance.
References
- 1. Bacillus subtilis 3-deoxy-D-arabino-heptulosonate 7-phosphate synthase revisited: resolution of two long-standing enigmas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CRISPR-Cas9, CRISPRi and CRISPR-BEST-mediated genetic manipulation in streptomycetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Hydroxynybomycin: A Guide for Laboratory Professionals
For immediate release
This document provides essential guidance on the safe and compliant disposal of hydroxynybomycin, a potent antibiotic used in research and development. Adherence to these procedures is critical to mitigate environmental contamination, prevent the spread of antibiotic resistance, and ensure a safe laboratory environment. This guide is intended for researchers, scientists, and drug development professionals.
Disclaimer: This document provides general guidance. Always consult the specific Safety Data Sheet (SDS) for this compound and adhere to your institution's and local authorities' waste disposal regulations.
Essential Safety and Disposal Procedures
This compound, as with all antibiotic compounds, requires careful handling and disposal to prevent its release into the environment, which can contribute to the development of antibiotic-resistant bacteria.[1][2][3][4] Improper disposal, such as flushing down the drain or discarding in regular trash, is strongly discouraged.[4][5]
Step-by-Step Disposal Protocol:
-
Consult the Safety Data Sheet (SDS): Before handling or disposing of this compound, thoroughly review its specific SDS. The SDS contains critical information on hazards, handling, and emergency procedures.
-
Segregate Waste: All materials contaminated with this compound, including stock solutions, used culture media, and contaminated labware (e.g., pipette tips, gloves, and flasks), must be segregated from general laboratory waste.[6][7]
-
Treat as Hazardous Chemical Waste: Unused or expired stock solutions of this compound should be treated as hazardous chemical waste.[2][8] These must be collected in a designated, properly labeled, and sealed waste container.[8][9]
-
Decontamination of Liquid Waste:
-
Autoclaving: While autoclaving is a common method for decontaminating biological waste, it may not be effective in degrading all antibiotics, as some are heat-stable.[2][8] Consult the this compound SDS to determine its thermal stability.
-
Chemical Deactivation: For heat-stable antibiotics, chemical deactivation may be necessary. Methods such as treatment with oxidizing agents or adsorption onto activated carbon can be effective for certain compounds.[10][11][12] The specific method and required contact time will depend on the chemical properties of this compound and should be verified.
-
-
Disposal of Solid Waste: All solid waste contaminated with this compound should be collected in a clearly labeled hazardous waste container.
-
Container Management: Empty containers that held this compound must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous chemical waste.[6][13] Once decontaminated, the empty container can be disposed of according to institutional guidelines, which may include recycling or disposal as non-hazardous waste.[13]
-
Contact Environmental Health and Safety (EHS): Your institution's EHS department is the primary resource for guidance on hazardous waste disposal.[9][13] They will provide the appropriate waste containers, labels, and arrange for the collection and final disposal of the hazardous waste in compliance with all regulations.
Quantitative Data Summary
Due to the absence of a specific Safety Data Sheet for this compound in the public domain, quantitative data regarding its specific disposal parameters is not available. The following table provides general guidelines for laboratory chemical waste, which should be adapted based on the specific information provided in the SDS for this compound.
| Parameter | General Guideline | Source |
| pH for Aqueous Waste | Neutralize to a pH between 6.0 and 9.0 before disposal, if permissible. | General laboratory best practices |
| Container Rinsate Volume | Triple rinse with a volume of solvent equal to at least 10% of the container's volume for each rinse. | [6][13] |
| Maximum Container Fill Level | Do not fill waste containers beyond 90% capacity to prevent spills. | General laboratory best practices |
Experimental Protocols
As this document provides operational guidance on disposal, detailed experimental protocols are not applicable. The primary "protocol" is the step-by-step disposal procedure outlined above. Any chemical deactivation methods should be based on validated procedures, ideally from the supplier's SDS or relevant scientific literature, and performed by trained personnel in a controlled laboratory setting.
Mandatory Visualizations
The following diagrams illustrate the logical workflow for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound waste.
Caption: Procedural steps for the disposal of empty this compound containers.
References
- 1. brinemining.ntua.gr [brinemining.ntua.gr]
- 2. Advances in Environmental and Engineering Research | Environmental and Human Health Impact of Antibiotics Waste Mismanagement: A Review [lidsen.com]
- 3. actenviro.com [actenviro.com]
- 4. researchgate.net [researchgate.net]
- 5. Laboratory waste | Staff Portal [staff.ki.se]
- 6. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. businesswaste.co.uk [businesswaste.co.uk]
- 8. bitesizebio.com [bitesizebio.com]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. Development of Disposal Systems for Deactivation of Unused/Residual/Expired Medications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. US20150265867A1 - System and Method for Deactivation and Disposal of a Pharmaceutical Dosage Form - Google Patents [patents.google.com]
- 13. vumc.org [vumc.org]
Essential Safety and Operational Protocols for Handling Hydroxynybomycin
For researchers, scientists, and drug development professionals, ensuring safety during the handling of potent compounds like Hydroxynybomycin is paramount. This guide provides immediate, essential safety and logistical information, including detailed personal protective equipment (PPE) protocols and disposal plans to minimize exposure and ensure a safe laboratory environment.
Personal Protective Equipment (PPE) for Handling this compound
A comprehensive approach to PPE is critical when working with hazardous substances. The following table summarizes the recommended PPE for various handling scenarios involving this compound.
| Activity | Glove Type | Gown/Body Protection | Respiratory Protection | Eye/Face Protection |
| Weighing and Compounding (powder) | Double-gloved with powder-free nitrile gloves. The outer glove should be changed immediately upon contamination. | Disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs.[1][2] | Fit-tested NIOSH-certified N95 or N100 respirator.[3] | Goggles and a face shield to provide full facial protection.[4] |
| Handling Solutions | Double-gloved with powder-free nitrile gloves. | Disposable, low-permeability gown.[1][2] | Not generally required if handled within a certified chemical fume hood. | Safety glasses with side shields or goggles.[4][5] |
| Administering to Animals | Double-gloved with powder-free nitrile gloves. | Disposable, low-permeability gown.[1][2] | Recommended if there is a risk of aerosol generation. | Goggles and a face shield.[4] |
| Waste Disposal | Double-gloved with heavy-duty, powder-free nitrile gloves. | Disposable, low-permeability gown.[1][2] | Not generally required if waste is properly contained. | Safety glasses with side shields or goggles.[4][5] |
Experimental Protocols: Donning and Doffing PPE
Proper technique in putting on (donning) and taking off (doffing) PPE is crucial to prevent contamination.
Donning Sequence:
-
Hand Hygiene: Wash hands thoroughly with soap and water.
-
Gown: Put on a disposable, low-permeability gown, ensuring complete coverage.[1][2]
-
Respiratory Protection: If required, put on the fit-tested respirator.
-
Eye Protection: Put on goggles or a face shield.[4]
-
Gloves: Don the first pair of gloves, fitting them under the gown cuffs. Don the second pair of gloves over the gown cuffs.[1]
Doffing Sequence:
-
Outer Gloves: Remove the outer pair of gloves and dispose of them in a designated hazardous waste container.
-
Gown: Remove the gown by rolling it outwards and away from the body to contain any contamination. Dispose of it in the appropriate hazardous waste container.
-
Hand Hygiene: Perform hand hygiene.
-
Eye Protection: Remove goggles or face shield from the back to the front.
-
Respiratory Protection: Remove the respirator without touching the front.
-
Inner Gloves: Remove the inner pair of gloves.
-
Hand Hygiene: Wash hands thoroughly with soap and water.
Operational and Disposal Plans
Spill Management:
-
Minor Spills: For small spills, use a spill kit containing absorbent pads, cleaning agents, and appropriate PPE. The area should be decontaminated according to established laboratory protocols.
-
Major Spills: In the event of a large spill, evacuate the area and notify the designated safety officer.
Waste Disposal:
-
All solid waste contaminated with this compound, including gloves, gowns, and disposable labware, must be disposed of as hazardous waste in clearly labeled, sealed containers.[1]
-
Liquid waste should be collected in designated, sealed hazardous waste containers. Do not empty into drains.[5]
-
Follow all local, state, and federal regulations for hazardous waste disposal.
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate personal protective equipment when handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
